2-(Trimethylsilyl)ethanesulfonyl chloride
Overview
Description
2-(Trimethylsilyl)ethanesulfonyl chloride is a chemical compound with the molecular formula C5H13ClO2SSi. It is commonly used in organic synthesis, particularly for the protection of amino groups. The compound is known for its ability to form stable sulfonamide linkages, which can be conveniently removed by fluoride ions .
Mechanism of Action
Target of Action
The primary target of 2-(Trimethylsilyl)ethanesulfonyl chloride, also known as SES-Cl, is amines . It is used for the functionalization and protection of amines .
Mode of Action
SES-Cl interacts with amines to form a sulfonyl protection . This protection can be removed under mild conditions using fluoride ions . The fluoride ions attack the silicon atom, leading to β-elimination .
Biochemical Pathways
SES-Cl is involved in several biochemical transformations. It is used in the synthesis of nicotinamine and its analogs, regioselective metal-free oxidative cyclization of sulfonamides, annulation reactions, tin-free radical carbonylation of alkylsulfonyl derivatives, and asymmetric aziridination .
Pharmacokinetics
It is known that the compound is a distillable liquid with a boiling point of 1468 °C . It has a density of 1.059 g/mL at 25 °C , indicating that it is slightly denser than water. The compound is typically stored at 2-8°C .
Result of Action
The result of the action of SES-Cl is the formation of a sulfonyl protection on amines . Upon deprotection with fluoride, the free amine is supplied along with trimethylsilyl fluoride, sulfur dioxide, and ethylene .
Action Environment
The action of SES-Cl is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the sulfonyl protection is removed under mild conditions using fluoride ions . Additionally, the compound is generally stable under normal conditions but may react vigorously or explosively if mixed with certain ethers in the presence of trace amounts of metal salts .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, especially in the protection of primary and secondary amines as their sulfonamides . The SES group in 2-(Trimethylsilyl)ethanesulfonyl chloride can be conveniently removed by a fluoride ion .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reagent for the protection of an amino group as a SES-amide . The SES group can be conveniently removed by a fluoride ion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)ethanesulfonyl chloride typically involves the reaction of 2-(Trimethylsilyl)ethanol with chlorosulfonic acid. The reaction proceeds under controlled conditions to yield the desired product. The general reaction can be represented as follows:
(CH3)3SiCH2CH2OH+ClSO2OH→(CH3)3SiCH2CH2SO2Cl+H2O
The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylsilyl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products:
Sulfonamides: Formed through nucleophilic substitution.
Sulfonic Acids: Result from oxidation reactions.
Sulfides and Thiols: Produced via reduction reactions.
Scientific Research Applications
2-(Trimethylsilyl)ethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- 2-(Trimethylsilyl)ethanesulfonamide
- Trimethylsilyl chlorosulfonate
- 2-(Trimethylsilyl)ethoxymethyl chloride
Comparison: 2-(Trimethylsilyl)ethanesulfonyl chloride is unique due to its ability to form stable sulfonamide linkages that can be easily removed by fluoride ions. This property distinguishes it from other similar compounds, making it particularly useful in organic synthesis for the protection of amines .
Properties
IUPAC Name |
2-trimethylsilylethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMCIWDCRGIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431554 | |
Record name | 2-(Trimethylsilyl)ethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106018-85-3 | |
Record name | 2-(Trimethylsilyl)ethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trimethylsilyl)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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